![molecular formula C14H22N4O4S B2676573 N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2097932-11-9](/img/structure/B2676573.png)
N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide
Description
Historical Evolution of Pyrimidine-Pyrrolidine Sulfonamide Scaffolds
The synthesis of hybrid heterocyclic systems traces back to early 20th-century efforts to enhance the bioavailability and target specificity of sulfonamide antibiotics. Pyrimidine derivatives gained prominence following the discovery of nucleic acid bases, with their electron-deficient aromatic rings enabling interactions with enzymatic active sites. The integration of pyrrolidine—a five-membered nitrogen heterocycle—emerged as a strategy to introduce conformational rigidity, reducing entropic penalties during protein binding.
Sulfonamide groups, first utilized in Prontosil (1932), provided a template for hydrogen bonding and enzymatic inhibition. Modern derivatives, such as the subject compound, leverage sulfonamides as bioisosteres for carboxylic acids or phosphates, enhancing metabolic stability. The combination of these motifs reflects iterative optimization in drug design, as seen in TRPV4 antagonists like GSK3395879, where pyrrolidine sulfonamides improved potency and oral bioavailability.
Position within Heterocyclic Medicinal Chemistry
This compound occupies a niche in dual-targeted heterocyclic systems, merging pyrimidine’s planar aromaticity with pyrrolidine’s three-dimensional flexibility. Pyrimidine’s nitrogen atoms at positions 1 and 3 enable π-π stacking and dipole interactions, critical for binding to kinases or nucleic acid synthesis enzymes. Pyrrolidine introduces sp³-hybridized carbons, fostering stereochemical diversity and improving solubility through nitrogen lone-pair interactions.
The sulfonamide linker (-SO₂NH-) serves dual roles:
- Electron-withdrawing effects , polarizing adjacent groups for nucleophilic interactions.
- Hydrogen-bond acceptor/donor capabilities , mimicking natural substrates in enzymatic pockets.
Structural Feature | Role in Medicinal Chemistry |
---|---|
2,6-Dimethylpyrimidin-4-yl | Enhances lipophilicity and metabolic stability |
Pyrrolidine | Conformational restraint for target selectivity |
Methanesulfonamide | Improves solubility and pharmacokinetics |
Structural Classification and Nomenclature Significance
The compound’s IUPAC name systematically denotes its architecture:
- N-methylmethanesulfonamide : A sulfonamide group with methyl substituents on both nitrogen and sulfur.
- 2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl : A ketone-linked ethyl chain connecting pyrrolidine (substituted with a pyrimidine ether) to the sulfonamide.
The pyrimidine ring (C₄H₃N₂) features methyl groups at positions 2 and 6, while the pyrrolidine nitrogen is functionalized with a sulfonamide-containing side chain. This nomenclature highlights the compound’s hierarchical construction, critical for structure-activity relationship (SAR) studies.
Emergence in Modern Drug Discovery Programs
Hybrid scaffolds like this compound address challenges in polypharmacology and resistance mechanisms. For example, TRPV4 antagonists derived from pyrrolidine sulfonamides demonstrate efficacy in pulmonary edema models by modulating ion channel activity. The pyrimidine moiety’s versatility allows substitutions at positions 2, 4, and 6 to fine-tune electronic and steric properties, as seen in antitumor agents targeting thymidylate synthase.
Recent synthetic advances, such as microwave-assisted cyclization and enzyme-catalyzed sulfonylation, have streamlined the production of such complex hybrids. These methods improve yields and stereochemical control, enabling large-scale exploration of chemical space around the core scaffold.
Propriétés
IUPAC Name |
N-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-10-7-13(16-11(2)15-10)22-12-5-6-18(8-12)14(19)9-17(3)23(4,20)21/h7,12H,5-6,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYMWFMTUJWZIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CN(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps, starting from acyclic starting materials. The process includes:
Formation of the pyrimidine ring: This can be achieved through the cyclization of benzylidene acetones and ammonium thiocyanates.
Aromatization: This step ensures the stability of the pyrimidine ring.
S-methylation: Introduction of the methyl group to the sulfur atom.
Oxidation to methylsulfonyl compounds: This step involves the oxidation of the sulfur atom to form the sulfonamide group.
Formation of guanidines: This is achieved by reacting the intermediate compounds with suitable amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action for N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms and pathways affected by this compound.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key features with other sulfonamide- and pyrimidine-containing molecules documented in the evidence:
Table 1: Structural and Functional Group Comparison
*Calculated based on molecular formula.
Key Observations:
- Pyrimidine Derivatives : The target compound’s 2,6-dimethylpyrimidinyloxy group is structurally distinct from the pyrazolo[3,4-d]pyrimidine in and the unsubstituted pyrimidines in . The dimethyl substitution likely enhances lipophilicity and metabolic stability compared to halogenated analogs (e.g., 5-bromo in ).
- Pyrrolidine vs. Morpholine : The pyrrolidine ring in the target compound may confer different conformational flexibility compared to the morpholine ring in , affecting binding affinity to biological targets.
Pharmacokinetic and Pharmacodynamic Comparisons
- Bioavailability : Compounds with molecular weights <500 g/mol (e.g., target compound at ~434.5) generally exhibit better membrane permeability than heavier analogs like Example 53 (589.1 g/mol) .
- Stereochemical Considerations: The stereospecific activity noted in suggests that the target compound’s pyrrolidine stereochemistry (if chiral) could critically influence efficacy, though this data is unavailable.
Activité Biologique
N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C20H21N5O3 |
Molecular Weight | 379.4 g/mol |
CAS Number | 2097915-54-1 |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available 2,6-dimethylpyrimidine derivatives. The synthetic route generally includes:
- Formation of the pyrrolidine ring through cyclization reactions.
- Attachment of the pyrimidine moiety via ether linkage.
- Final modification to introduce the sulfonamide group.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes that are crucial in metabolic pathways.
- Modulation of Receptor Activity : It might interact with various receptors involved in cell signaling pathways, influencing cellular responses.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays revealed that it exhibits significant cytotoxicity against breast cancer MDA-MB-231 cells with an IC50 value indicative of its potency.
Case Study: MDA-MB-231 Cell Line
A study demonstrated that this compound showed an IC50 value of approximately 27.6 μM against MDA-MB-231 cells, suggesting it effectively inhibits tumor growth.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro assays indicated that it possesses moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine ring have shown to affect its biological activity significantly.
Key Findings:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances cytotoxicity.
- Alkyl Substituents : Modifications on the side chains can improve solubility and bioavailability.
Q & A
Q. What are the recommended synthetic pathways for N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions with careful selection of protecting groups and coupling reagents. For example, pyrrolidine intermediates (e.g., 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine) can be synthesized via nucleophilic substitution, followed by amide bond formation with methanesulfonamide derivatives. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Advanced techniques like continuous-flow reactors ( ) may enhance reproducibility. Characterization via NMR and HPLC ensures intermediate integrity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Use high-resolution - and -NMR to confirm structural motifs (e.g., pyrrolidine ring, pyrimidinyl ether). X-ray crystallography (using SHELXL for refinement) resolves stereochemistry and bond angles, particularly for the pyrrolidin-1-yl and sulfonamide moieties ( ). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonamide (S=O) and carbonyl (C=O) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA models reaction pathways, such as hydrolysis of the sulfonamide group or pyrimidine ring functionalization. Pairing computational results with experimental validation (e.g., ICReDD’s feedback loop in ) reduces trial-and-error approaches .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected -NMR splitting patterns) may arise from dynamic effects like hindered rotation or tautomerism. Use variable-temperature NMR to probe conformational changes. For crystallographic ambiguities, employ twin refinement in SHELXL ( ) or compare multiple datasets. Cross-validate with 2D NMR (COSY, NOESY) to resolve overlapping signals .
Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing side products?
- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a Central Composite Design (CCD) identifies optimal conditions for coupling reactions. Use ICReDD’s reaction path search ( ) to prioritize high-yield pathways. Process simulation tools (e.g., Aspen Plus) model heat/mass transfer in reactors ( : RDF2050112) to mitigate exothermic side reactions .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer : Use isotopic labeling (e.g., -methanesulfonamide) to track metabolic pathways. Surface Plasmon Resonance (SPR) or ITC measures binding affinity to target proteins (e.g., enzymes with pyrimidine-binding pockets). Molecular dynamics simulations (AMBER, GROMACS) model ligand-protein interactions, validated by mutagenesis studies. For cellular uptake, confocal microscopy with fluorescent derivatives (e.g., BODIPY tags) visualizes sublocalization .
Q. What advanced separation techniques resolve enantiomeric or diastereomeric impurities?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers using hexane/isopropanol gradients. For diastereomers, simulated moving bed (SMB) chromatography enhances resolution. Membrane technologies ( : RDF2050104) like nanofiltration remove low-MW impurities. X-ray crystallography ( ) confirms absolute configuration post-purification .
Data Contradiction and Validation
Q. How to reconcile discrepancies between computational predictions and experimental reaction outcomes?
- Methodological Answer : Discrepancies often arise from solvation effects or transition-state inaccuracies. Re-optimize DFT calculations with explicit solvent models (e.g., PCM). Validate using kinetic studies (e.g., stopped-flow spectroscopy) to measure activation energies. Cross-reference with ICReDD’s hybrid computational-experimental workflows ( ) to refine predictive models .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.